molecular formula C18H16N2O3S B2670894 3-(4-Ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione CAS No. 155425-87-9

3-(4-Ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione

Cat. No.: B2670894
CAS No.: 155425-87-9
M. Wt: 340.4
InChI Key: LQJSLCGBPXERQR-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the indoline and thiazolidine rings in its structure makes it an interesting subject for research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione typically involves multi-component reactions. One common method includes the reaction of isatin derivatives with thiosemicarbazide and ethyl 4-bromobenzoate under reflux conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is then heated to promote the formation of the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced spiro compounds.

    Substitution: Formation of substituted derivatives at the ethoxyphenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Spirooxindoles: Compounds with a similar spiro structure but different substituents.

    Thiazolidine derivatives: Compounds containing the thiazolidine ring but lacking the spiro connection.

Uniqueness

3-(4-Ethoxyphenyl)spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione is unique due to the combination of the indoline and thiazolidine rings in a spiro configuration

Properties

IUPAC Name

3-(4-ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-2-23-13-9-7-12(8-10-13)20-16(21)11-24-18(20)14-5-3-4-6-15(14)19-17(18)22/h3-10H,2,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJSLCGBPXERQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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